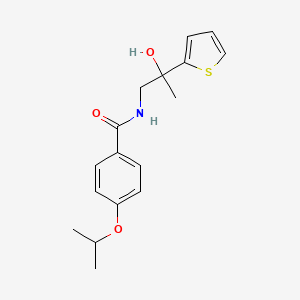

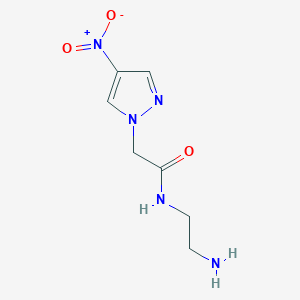

N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide, also known as N-ethyl-4-nitro-1-pyrazolacetamide (ENPA) is a nitro-containing pyrazole derivative that has been used for a variety of scientific and medical applications. ENPA is a simple, yet versatile molecule that is used in a variety of fields, including biochemistry, pharmacology, and medicine. It has been used in the synthesis of a wide range of compounds, including drugs, pesticides, and other organic compounds.

Aplicaciones Científicas De Investigación

Synthesis and Biological Significance of Pyrazole Derivatives

Pyrazole derivatives, including structures like N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide, play a significant role in various scientific and medicinal fields due to their diverse biological activities. These compounds are extensively used in organic synthesis and as synthons for creating biologically active molecules. Pyrazoles are acknowledged for their anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. Recent developments in pyrazole chemistry, especially in the synthesis of heterocyclic appended pyrazoles, have shown potential yields under simple reaction conditions or microwave irradiation. These advancements offer convenient strategies for the annelation of different heterocyclic nuclei with pyrazoles, extending the categories of bioactive heterocyclic systems. This progress is pivotal for designing more active biological agents through various modifications and derivatizations, underscoring the importance of pyrazole derivatives in drug discovery and development processes (Dar & Shamsuzzaman, 2015).

Degradation and Stability Studies of Nitrogen-Containing Compounds

The stability and degradation pathways of nitrogen-containing compounds, similar to this compound, are crucial for understanding their environmental impact and therapeutic potential. Studies on compounds like nitisinone (NTBC), which share structural similarities with the discussed chemical, reveal insights into their stability under various conditions. Such research helps in identifying degradation products and assessing their stability, which is essential for evaluating the risks and benefits of these compounds' medical applications. These studies contribute to a better understanding of the properties of nitrogen-containing compounds, paving the way for safer and more effective use in therapeutic applications (Barchańska et al., 2019).

Antimicrobial Applications of Pyrazoline Derivatives

The synthesis and biological evaluation of pyrazoline derivatives against DNA gyrase subunit B highlight their potential as antimicrobial agents. By targeting specific enzymes essential for bacterial DNA replication, these compounds offer a promising avenue for developing novel antimicrobial drugs. The synthesis of benzo-fused five-membered nitrogen-containing heterocycles demonstrates the ongoing efforts to design and improve drugs capable of combating microbial resistance. The antimicrobial activity of these compounds against various organisms underscores the significance of pyrazoline derivatives in addressing the urgent need for new antimicrobial therapies (PatilTejaswini & Amrutkar Sunil, 2021).

Propiedades

IUPAC Name |

N-(2-aminoethyl)-2-(4-nitropyrazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O3/c8-1-2-9-7(13)5-11-4-6(3-10-11)12(14)15/h3-4H,1-2,5,8H2,(H,9,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHGLZZLEALEDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(=O)NCCN)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2574604.png)

![5-(3-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine](/img/structure/B2574605.png)

![2-[3-(3-Fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2574606.png)

![8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane]](/img/structure/B2574608.png)

![N-(3,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2574611.png)

![2-Hexyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2574612.png)

![2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride](/img/structure/B2574614.png)